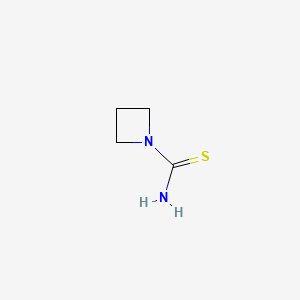

Azetidine-1-carbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azetidine-1-carbothioamide is a heterocyclic compound with the molecular formula C4H8N2S. It is characterized by a four-membered azetidine ring with a thioamide functional group attached to it. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: Azetidine-1-carbothioamide can be synthesized through various methods. One common approach involves the reaction of azetidine with thiocarbamoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the thioamide group .

Industrial Production Methods: Industrial production of 1-azetidinecarbothioamide often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

化学反応の分析

Nucleophilic Reactions at the Thioamide Group

The sulfur atom in the carbothioamide group acts as a nucleophile, enabling alkylation and acylation:

- Alkylation with Alkyl Halides :

Azetidine-1-carbothioamide reacts with methyl iodide in basic conditions (e.g., K₂CO₃/DMF) to form S-alkyl derivatives .

Example: Azetidine 1 carbothioamide+CH3IK2CO3,DMFAzetidine 1 carbothioamide S methyl+KI

- Acylation with Chloroformates :

Reaction with chloroformates (e.g., ethyl chloroformate) produces thioester derivatives, though competing ring-opening reactions may occur due to azetidine’s strain .

Hydrolysis and Oxidation

- Hydrolysis to Carboxamide :

Acidic or alkaline hydrolysis converts the thioamide to the corresponding carboxamide .

Conditions: Azetidine 1 carbothioamideHCl aq Azetidine 1 carboxamide+H2S↑

- Oxidation to Disulfides :

Oxidation with H₂O₂ or I₂ yields disulfide-linked dimers, though this is less common due to steric hindrance from the azetidine ring .

Cycloaddition and Ring-Opening Reactions

The azetidine ring participates in strain-driven reactions:

- Ring-Opening with Electrophiles :

Reaction with acyl chlorides or sulfonyl chlorides under basic conditions opens the azetidine ring, forming γ-thioamide-substituted amines .

Example with Acetyl Chloride: Azetidine 1 carbothioamide+CH3COClEt3NCH3COS–NH–(CH2)3–NH2+HCl

Metal-Catalyzed Functionalization

Palladium or copper catalysts enable cross-coupling reactions:

- Suzuki-Miyaura Coupling :

The thioamide group can direct C–H activation on the azetidine ring, enabling arylation at the β-position .

Conditions: Azetidine 1 carbothioamide+Ar B OH 2Pd OAc 2,Ag2CO3Aryl Substituted Azetidine Derivative

Table 2: Biological Activity of Select Derivatives

| Compound | Target Cell Line (EC₅₀, µM) | Key Interaction |

|---|---|---|

| 1B | A431 (0.77), 786-O (0.73) | VEGFR-2 inhibition |

| 3B | PC3 (0.03), A549 (0.25) | STAT3 inhibition |

Mechanistic Insights

科学的研究の応用

Medicinal Chemistry Applications

Azetidine-1-carbothioamide has been explored for its anticancer properties, particularly through the development of thiourea-azetidine hybrids. Recent studies have demonstrated that these compounds exhibit significant cytotoxic activity against various human cancer cell lines:

- Anticancer Activity : Compounds derived from this compound showed promising in vitro activity against lung (A549), prostate (PC3), and breast (A431) cancer cells. For instance, one hybrid compound demonstrated an EC50 value of 0.77 µM against A431 cells, indicating a potency greater than that of the widely used chemotherapeutic agent Doxorubicin in certain contexts .

- VEGFR-2 Inhibition : The molecular docking studies revealed that some synthesized compounds act as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. This suggests a potential pathway for developing targeted cancer therapies using azetidine derivatives .

Synthesis of Novel Materials

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various functionalization routes:

- Synthesis of β-lactams : Azetidine derivatives have been utilized to synthesize β-lactam antibiotics, which are essential in treating bacterial infections. The transformation of azetidine into β-lactams highlights its importance as a precursor in antibiotic development .

- Radical Strain Release Photocatalysis : Innovative synthetic methods involving photocatalysis have been developed to create azetidines efficiently. These methods leverage the strain inherent in azetidine structures to facilitate reactions under mild conditions, expanding the synthetic repertoire for biologically relevant compounds .

Neuropharmacological Research

Research has also indicated that azetidine analogs can influence neurotransmitter systems:

- Dopamine Uptake Inhibition : Certain azetidine analogs have shown potent inhibition of dopamine uptake, suggesting their potential as therapeutic agents in treating disorders related to dopaminergic dysfunction, such as Parkinson's disease and substance abuse . For example, specific cis and trans azetidine analogs exhibited Ki values as low as 24 nM, indicating strong binding affinity to dopamine transporters.

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies conducted on azetidine derivatives have provided insights into optimizing their pharmacological profiles:

- Optimization of STAT3 Inhibitors : A series of azetidine-based compounds were developed as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer progression. These inhibitors displayed sub-micromolar potencies (IC50 values ranging from 0.34 to 0.55 μM), showcasing their potential as novel cancer therapeutics .

Data Tables

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Anticancer Research | Thiourea-Azetidine Hybrids | EC50 values ranging from 0.03 to 12.55 µM |

| Antibiotic Development | β-lactam Precursors | Synthesis via functionalization of azetidines |

| Neuropharmacology | Dopamine Uptake Inhibitors | Ki values ≤ 66 nM for certain analogs |

| Cancer Therapeutics | STAT3 Inhibitors | IC50 values between 0.34 and 0.55 μM |

作用機序

The mechanism of action of 1-azetidinecarbothioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction is crucial in its potential use as an enzyme inhibitor or drug candidate .

類似化合物との比較

Azetidine: A simpler analog without the thioamide group.

Aziridine: A three-membered ring analog with different reactivity.

Thioacetamide: Contains a thioamide group but lacks the azetidine ring

Uniqueness: Azetidine-1-carbothioamide is unique due to the combination of the azetidine ring and the thioamide group, which imparts distinct reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .

特性

分子式 |

C4H8N2S |

|---|---|

分子量 |

116.19 g/mol |

IUPAC名 |

azetidine-1-carbothioamide |

InChI |

InChI=1S/C4H8N2S/c5-4(7)6-2-1-3-6/h1-3H2,(H2,5,7) |

InChIキー |

TVXXEYSOBIMTAB-UHFFFAOYSA-N |

正規SMILES |

C1CN(C1)C(=S)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。